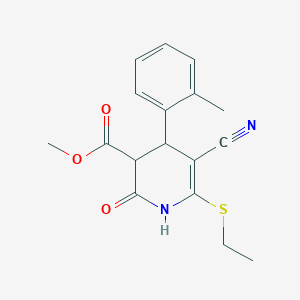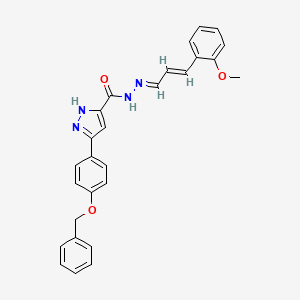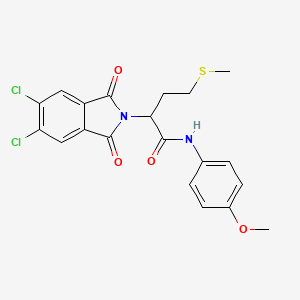![molecular formula C21H22ClN5O2 B11660646 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11660646.png)
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with the molecular formula C21H22ClN5O2 and a molecular weight of 411.895 g/mol . This compound is notable for its unique structure, which includes a piperazine ring, a chlorobenzyl group, and an indole moiety.
準備方法
The synthesis of 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.
Introduction of the chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride under basic conditions to introduce the chlorobenzyl group.
Formation of the indole moiety: The indole moiety is synthesized separately through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of the indole moiety with the piperazine derivative: The final step involves the coupling of the indole moiety with the piperazine derivative through a hydrazone formation reaction.
化学反応の分析
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
科学的研究の応用
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .
類似化合物との比較
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide: This compound has a similar structure but includes a dimethoxybenzylidene group instead of the indole moiety.
2-[4-(2-chlorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol: This compound features a cyclohexyl group and an ethanol moiety, making it structurally similar but functionally different.
These comparisons highlight the uniqueness of 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide, particularly its indole moiety, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C21H22ClN5O2 |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C21H22ClN5O2/c22-17-7-3-1-5-15(17)13-26-9-11-27(12-10-26)14-19(28)24-25-20-16-6-2-4-8-18(16)23-21(20)29/h1-8,23,29H,9-14H2 |
InChIキー |
JYMXQZPCLYVXNZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11660579.png)
![ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660581.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11660588.png)
![(2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11660593.png)
![N-(4-chlorophenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11660595.png)
![(2Z,5Z)-3-cyclopentyl-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11660601.png)

![2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11660610.png)
![2-Nitro-1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenoxy}-4-(trifluoromethyl)benzene](/img/structure/B11660615.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660631.png)
![2-{[2-(pentylsulfanyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B11660637.png)
